molecular formula C6H12N2 B12820515 2,6-Diazabicyclo[3.2.1]octane

2,6-Diazabicyclo[3.2.1]octane

Cat. No.: B12820515
M. Wt: 112.17 g/mol
InChI Key: URXNGDKBCYJULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diazabicyclo[3.2.1]octane is a bicyclic organic compound featuring two nitrogen atoms at the 2- and 6-positions of a fused bicyclo[3.2.1]octane scaffold. This structure imparts unique conformational rigidity and electronic properties, making it a valuable scaffold in medicinal chemistry and drug design. While less extensively studied than its positional isomers (e.g., 3,8-diazabicyclo[3.2.1]octane), this compound derivatives are emerging as precursors for bioactive molecules, particularly in antiviral and central nervous system (CNS) therapies . Its tert-butyl carboxylate derivatives, such as tert-butyl this compound-6-carboxylate, are commercially available, highlighting its utility in synthetic workflows .

Properties

IUPAC Name

2,6-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-7-6-3-5(1)8-4-6/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXNGDKBCYJULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes::
  • DABCO can be synthesized through various methods, including cyclization reactions.
  • One common approach involves the cyclization of 1,5-diaminopentane under appropriate conditions.
  • Other synthetic routes include ring-closing reactions of suitable precursors.
Industrial Production::
  • DABCO is industrially produced on a larger scale for research and applications.
  • Specific industrial methods may involve optimized reaction conditions and purification steps.

Chemical Reactions Analysis

Reactivity::
  • DABCO undergoes diverse reactions, including:

      Substitution: It can react with alkyl halides or acyl chlorides.

      Oxidation: DABCO can be oxidized to its N-oxide form.

      Reduction: Reduction of the N-oxide yields DABCO.

      Complexation: It forms coordination complexes with metal ions.

Common Reagents and Conditions::

    Substitution: Alkyl halides, acyl chlorides, and base (e.g., NaOH).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide).

    Reduction: Reducing agents (e.g., sodium borohydride).

    Complexation: Metal salts (e.g., copper sulfate).

Major Products::
  • DABCO derivatives with modified substituents are common products.
  • N-oxides and coordination complexes are also relevant.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical applications of 2,6-Diazabicyclo[3.2.1]octane are particularly noteworthy:

  • Beta-Lactamase Inhibitors : The compound has shown potential as an inhibitor of beta-lactamase enzymes, which contribute to antibiotic resistance in bacteria. This makes it a candidate for developing new antibacterial agents .
  • Antimicrobial Agents : Research indicates that derivatives of this compound can inhibit various bacterial strains, demonstrating significant antimicrobial activity .
  • Neuroprotective Effects : Some studies suggest that compounds derived from this compound may modulate neurotransmission, indicating potential neuroprotective effects against cognitive decline and neurodegenerative diseases.

The biological activity of this compound derivatives has been extensively studied:

  • Antimuscarinic Activity : Certain derivatives exhibit significant antimuscarinic properties, with some showing potency far exceeding that of traditional agents like atropine.
  • Inhibition of Enzymes : The compound is being investigated as a potential inhibitor for various enzymes involved in disease processes, including those linked to cancer and infectious diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Antitubercular Activity : A study identified a nitrofuran derivative synthesized from a 2,6-diazaspiro[3.4]octane building block that exhibited potent antitubercular activity against Mycobacterium tuberculosis, with a minimal inhibitory concentration of 0.016 μg/mL .
  • Inhibitory Studies on Beta-Lactamases : Research demonstrated that certain diazabicyclooctanes could inhibit multiple classes of beta-lactamases with varying effectiveness, showcasing their potential as broad-spectrum antibacterial agents .

Mechanism of Action

  • DABCO’s mechanism of action depends on its specific application.
  • In catalysis, it acts as a Lewis base, facilitating reactions.
  • In drug design, it may interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 2,6-diazabicyclo[3.2.1]octane are best understood when compared to related diazabicyclic compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Diazabicyclic Compounds

Compound Name Structure (IUPAC) Pharmacological Activity Key Research Findings References
This compound Bicyclo[3.2.1]octane with N at 2,6 Under investigation Used in synthesis of tert-butyl derivatives; potential antiviral applications inferred from structural analogues.
3,8-Diazabicyclo[3.2.1]octane Bicyclo[3.2.1]octane with N at 3,8 Analgesic, µ-opioid receptor modulation High affinity for α4β2 nicotinic acetylcholine receptors (nAChRs); structural analogue of epibatidine. Demonstrated efficacy in maraviroc analogues for HIV-1 inhibition.
3,6-Diazabicyclo[3.3.1]heptane Bicyclo[3.3.1]heptane with N at 3,6 Cytotoxic (prostate cancer) Exhibited toxicity against LNCaP and PC3 prostate cancer cells in vitro and in vivo.
1,4-Diazabicyclo[3.2.2]nonane Bicyclo[3.2.2]nonane with N at 1,4 CNS/PNS therapeutics Precursor for α7 nAChR agonists; explored for neurodegenerative disease treatment.
8,10-Diazabicyclo[4.3.1]decane Bicyclo[4.3.1]decane with N at 8,10 Nicotinic receptor modulation Investigated as a building block for nicotinic acetylcholine receptor agonists.

Structural and Conformational Differences

  • Nitrogen Positioning : The placement of nitrogen atoms significantly impacts hydrogen-bonding capacity and receptor interactions. For example, 3,8-diazabicyclo[3.2.1]octane’s nitrogen atoms align to mimic morphine’s µ-opioid binding conformation , whereas this compound’s nitrogen positions may favor interactions with viral proteases or ion channels.
  • Ring Strain and Rigidity : Smaller bicyclic systems (e.g., 3,6-diazabicyclo[3.3.1]heptane) exhibit higher ring strain, influencing their metabolic stability and cytotoxicity .

Pharmacological Activity

  • Analgesic and Opioid Activity : 3,8-Diazabicyclo[3.2.1]octane derivatives show µ-opioid receptor affinity comparable to morphine, with quantum mechanical studies confirming conformational similarity . In contrast, this compound’s activity remains underexplored but is hypothesized to differ due to altered nitrogen geometry.
  • Antiviral Applications : Maraviroc analogues incorporating 3,8-diazabicyclo[3.2.1]octane demonstrated HIV-1 inhibition via CCR5 antagonism . Structural parallels suggest this compound could be tailored for similar mechanisms.
  • Cancer Cytotoxicity : 3,6-Diazabicyclo[3.3.1]heptane’s planar structure enhances intercalation with DNA or enzyme active sites, contributing to its prostate cancer toxicity .

Biological Activity

2,6-Diazabicyclo[3.2.1]octane (DBO) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a bicyclic compound characterized by two nitrogen atoms within its ring structure, contributing to its unique chemical reactivity and biological interactions. The molecular formula for 2-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is C7H16Cl2N2C_7H_{16}Cl_2N_2 with a molecular weight of 199.12 g/mol.

The biological activity of DBO is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various therapeutic effects:

  • Ligand Binding : DBO acts as a ligand that binds to specific receptors or enzymes, altering their functional state.
  • Signal Transduction : By modulating receptor activity, DBO can influence intracellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activities

Research has identified several key biological activities associated with DBO and its derivatives:

1. Anti-inflammatory Activity

A study demonstrated that a derivative of DBO exhibited significant anti-inflammatory effects in an acute carrageenan-induced paw edema model in rats. The compound showed improved anti-inflammatory activity compared to other tested compounds, indicating its potential for treating inflammatory conditions .

2. Antimicrobial Properties

DBO derivatives have shown promising antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Antidepressant and Analgesic Effects

Some studies have reported that DBO analogues possess analgesic and antidepressant properties, potentially through modulation of neurotransmitter systems . These findings warrant further exploration into their use as therapeutic agents for pain management and mood disorders.

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity

A novel heterocyclic compound derived from DBO was synthesized and evaluated for its anti-inflammatory properties. The study utilized standard methods to assess the compound's efficacy in reducing inflammation in vivo, demonstrating significant results that support further development for clinical use .

Case Study 2: Viral Neutralization Assay

Two diazabicyclo analogues of maraviroc (a known HIV inhibitor) were synthesized, replacing the azabicyclooctane moiety with diazabicyclo structures. These analogues were tested against a panel of pseudoviruses, showing substantial reductions in infectivity, highlighting their potential as antiviral agents .

Comparative Analysis of DBO Derivatives

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochlorideC7H16Cl2N2Two nitrogen atoms in bicyclic structureAnti-inflammatory, antimicrobial
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamideC14H18N2O3Benzyl group enhances activityImproved anti-inflammatory
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylateC13H14N2O3Carboxylate functional groupAntimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.